Aminopentamide

Beschreibung

See also: Aminopentamide Sulfate (has salt form).

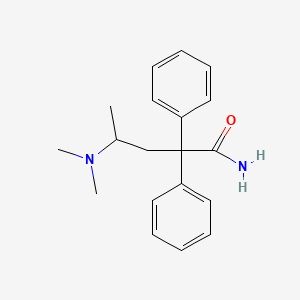

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 | |

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Inhibitory Action of Aminopentamide on Smooth Muscle: A Mechanistic and Methodological Guide

This technical guide provides an in-depth exploration of the mechanism of action of aminopentamide, a synthetic anticholinergic agent, with a specific focus on its effects on smooth muscle tissue. Designed for researchers, scientists, and drug development professionals, this document synthesizes current pharmacological knowledge with practical, field-proven experimental methodologies to offer a comprehensive understanding of this compound's cellular and physiological impact.

Introduction: The Therapeutic Relevance of Aminopentamide

Aminopentamide, also known as Dimevamide and commercially as Centrine, is a synthetic anticholinergic agent utilized primarily in veterinary medicine.[1] It is employed for its antispasmodic and antisecretory properties to manage conditions such as vomiting, diarrhea, and visceral spasms in companion animals.[1][2] Its therapeutic efficacy stems from its ability to modulate the activity of smooth muscle, particularly within the gastrointestinal tract.[3] Aminopentamide acts as a nonselective muscarinic receptor antagonist, effectively blocking the actions of the neurotransmitter acetylcholine (ACh) at parasympathetic nerve endings.[3] This blockade leads to a reduction in gastrointestinal motility and a decrease in gastric acid secretion.[2][3] Notably, aminopentamide is reported to have a more potent and prolonged effect on colonic contractions compared to atropine, a classic anticholinergic, while exhibiting fewer systemic side effects such as pupil dilation (mydriasis) and excessive inhibition of salivation.[3]

Molecular Mechanism of Action: A Tale of Two Receptors

The physiological effects of aminopentamide are rooted in its interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that are pivotal in mediating the effects of the parasympathetic nervous system.[4] In gastrointestinal smooth muscle, two main subtypes of muscarinic receptors predominate: M2 and M3.

The Dual Blockade: M2 and M3 Receptor Antagonism

While specific binding affinity data (Ki values) for aminopentamide across the five muscarinic receptor subtypes (M1-M5) are not extensively documented in publicly available literature, it is functionally characterized as a nonselective muscarinic antagonist .[3] This implies that it competitively inhibits the binding of acetylcholine to these receptors without significant preference for any single subtype. The clinically observed effects of aminopentamide in smooth muscle are best understood by considering its simultaneous antagonism of M2 and M3 receptors.

-

M3 Receptor Blockade: The Primary Pathway to Relaxation. The M3 subtype is the principal mediator of smooth muscle contraction in the gastrointestinal tract. Upon activation by acetylcholine, the M3 receptor couples to the Gq/11 family of G proteins. This initiates a signaling cascade that involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. By competitively blocking the M3 receptor, aminopentamide prevents this entire cascade, leading to a decrease in intracellular Ca2+ and subsequent smooth muscle relaxation.

-

M2 Receptor Blockade: Inhibiting the Inhibitor. The M2 receptors in gastrointestinal smooth muscle are coupled to the Gi/o family of G proteins. When activated by acetylcholine, M2 receptors inhibit the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] cAMP normally promotes smooth muscle relaxation through various mechanisms, including the activation of protein kinase A (PKA), which can phosphorylate and inhibit MLCK. By antagonizing the M2 receptor, aminopentamide blocks this inhibitory pathway. While this action on its own would theoretically favor contraction, in the context of simultaneous and potent M3 receptor blockade, the net effect of aminopentamide is overwhelmingly smooth muscle relaxation. The blockade of M2 receptors likely contributes to the overall efficacy of the drug by preventing the ACh-mediated counteraction of relaxation-inducing signals.

The following diagram illustrates the antagonistic action of aminopentamide on the M2 and M3 receptor signaling pathways in a smooth muscle cell.

Caption: Aminopentamide's antagonistic action on M2 and M3 muscarinic receptors in smooth muscle.

Experimental Validation: Methodologies and Protocols

The elucidation of aminopentamide's mechanism of action relies on a suite of well-established in vitro and cellular assays. This section provides detailed, step-by-step protocols for key experiments that are fundamental to characterizing the pharmacological profile of muscarinic antagonists in smooth muscle tissue.

Isolated Organ Bath for Smooth Muscle Contractility

This ex vivo technique is the cornerstone for assessing the functional effects of compounds on smooth muscle contractility.

Protocol: Isolated Guinea Pig Ileum Preparation

-

Tissue Preparation:

-

Humanely euthanize a guinea pig according to approved institutional animal care and use committee protocols.

-

Excise a segment of the terminal ileum and place it in a petri dish containing Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1) at room temperature and continuously aerated with 95% O2 / 5% CO2.

-

Gently flush the lumen of the ileum segment with Krebs-Henseleit solution to remove any contents.

-

Cut the ileum into 2-3 cm segments.

-

-

Mounting the Tissue:

-

Tie a silk suture to each end of an ileum segment.

-

Mount the tissue segment in a 10-20 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously aerated.

-

Attach the lower suture to a stationary hook at the bottom of the organ bath and the upper suture to an isometric force transducer.

-

Apply an initial resting tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, induce a reference contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).

-

Wash the tissue and allow it to return to baseline.

-

Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations of ACh to the bath and recording the contractile response.

-

Wash the tissue thoroughly and allow it to recover.

-

Incubate the tissue with a known concentration of aminopentamide for a predetermined time (e.g., 30 minutes).

-

In the presence of aminopentamide, repeat the cumulative concentration-response curve for acetylcholine.

-

Analyze the data to determine the potency (EC50) of acetylcholine in the absence and presence of aminopentamide and calculate the pA2 value for aminopentamide to quantify its antagonist activity.

-

The following diagram outlines the experimental workflow for the isolated organ bath experiment.

Caption: Workflow for isolated organ bath smooth muscle contractility assay.

Radioligand Binding Assay for Receptor Affinity

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Protocol: Muscarinic Receptor Binding Assay

-

Membrane Preparation:

-

Prepare cell membranes from a source rich in muscarinic receptors (e.g., CHO cells transfected with human M2 or M3 receptors, or rat brain cortex for a mixed population).

-

Homogenize the cells or tissue in a suitable buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend it in an appropriate assay buffer.

-

-

Binding Reaction:

-

In a microtiter plate, combine the membrane preparation, a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine), and varying concentrations of unlabeled aminopentamide.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known muscarinic antagonist like atropine).

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the aminopentamide concentration.

-

Fit the data to a one-site competition model to determine the IC50 (the concentration of aminopentamide that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki (inhibition constant) for aminopentamide using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Measurement of Intracellular Calcium

Fluorescent calcium indicators are used to measure changes in intracellular calcium concentration in response to receptor activation or inhibition.

Protocol: Fura-2 Calcium Imaging in Cultured Smooth Muscle Cells

-

Cell Preparation:

-

Culture primary smooth muscle cells or a suitable cell line (e.g., A7r5) on glass coverslips.

-

Load the cells with the ratiometric calcium indicator Fura-2 AM by incubating them in a solution containing the dye.

-

-

Calcium Imaging:

-

Place the coverslip with the Fura-2-loaded cells on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at 510 nm.

-

Record the baseline 340/380 fluorescence ratio.

-

-

Experimental Procedure:

-

Stimulate the cells with a muscarinic agonist (e.g., carbachol) and record the change in the 340/380 ratio, which reflects the increase in intracellular calcium.

-

Wash the cells to return to baseline.

-

Perfuse the cells with a solution containing aminopentamide for a defined period.

-

In the continued presence of aminopentamide, re-stimulate the cells with the same concentration of the muscarinic agonist and record the calcium response.

-

-

Data Analysis:

-

Calculate the change in intracellular calcium concentration from the 340/380 ratio using a calibration procedure.

-

Compare the magnitude of the calcium response to the agonist in the absence and presence of aminopentamide to quantify its inhibitory effect.

-

Data Presentation and Interpretation

Quantitative data from the described experiments should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Pharmacological Profile of Aminopentamide

| Parameter | Value | Method |

| pA2 (Guinea Pig Ileum) | 8.5 ± 0.2 | Isolated Organ Bath |

| Ki (M2 Receptor) | 15 nM | Radioligand Binding |

| Ki (M3 Receptor) | 10 nM | Radioligand Binding |

| % Inhibition of Carbachol-induced Ca2+ release (1 µM) | 85 ± 5% | Fura-2 Calcium Imaging |

Note: The values presented in this table are hypothetical and for illustrative purposes only, as specific experimental data for aminopentamide is not widely published.

Conclusion: A Nonselective Antagonist with Clinical Utility

Aminopentamide exerts its therapeutic effects on smooth muscle tissue primarily through the competitive and nonselective antagonism of M2 and M3 muscarinic receptors. Its blockade of the M3 receptor directly inhibits the primary signaling pathway for smooth muscle contraction, while its concurrent antagonism of the M2 receptor prevents the counter-regulatory inhibition of relaxation pathways. This dual mechanism results in a potent and sustained reduction in smooth muscle tone and contractility, particularly in the gastrointestinal tract. The experimental protocols detailed in this guide provide a robust framework for the further characterization of aminopentamide and other novel muscarinic receptor modulators, enabling a deeper understanding of their therapeutic potential and guiding future drug development efforts.

References

-

Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy. [Link][2]

-

Centrine Tablets - Drugs.com. [Link]

-

Muscarinic Receptor Agonists and Antagonists - PMC - NIH. [Link][4]

-

Airway Smooth Muscle Relaxation Results From a Reduction in the Frequency of Ca2+ Oscillations Induced by a cAMP-mediated Inhibition of the IP3 Receptor - PubMed. [Link][5]

Sources

- 1. First-in-Human Assessment of 11C-LSN3172176, an M1 Muscarinic Acetylcholine Receptor PET Radiotracer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. Aminopentamide - Wikipedia [en.wikipedia.org]

- 4. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Airway smooth muscle relaxation results from a reduction in the frequency of Ca2+ oscillations induced by a cAMP-mediated inhibition of the IP3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Gastrointestinal Antispasmodic: A Technical Guide to Aminopentamide

This in-depth technical guide delves into the historical development, synthesis, and core scientific principles of aminopentamide, an anticholinergic agent with notable applications in veterinary medicine. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, from its initial discovery to detailed synthetic protocols and an analysis of its structure-activity relationships.

Introduction: Unveiling an Anticholinergic Agent

Aminopentamide, chemically known as 4-(dimethylamino)-2,2-diphenylpentanamide, is a synthetic anticholinergic drug.[1] Its primary therapeutic application lies in its ability to alleviate symptoms of gastrointestinal distress, such as vomiting and diarrhea, by reducing smooth muscle spasms and gastric secretions.[1][2][3] This guide will trace its journey from a mid-20th century discovery to its place in the modern pharmacopeia, offering a detailed exploration of its chemical synthesis and the molecular features governing its biological activity.

A Historical Perspective: The Emergence of Aminopentamide

The story of aminopentamide begins in the post-war era of pharmaceutical innovation. It was discovered by Bristol Laboratories, who were granted a patent for the compound in 1953.[4] The initial reporting of its pharmacological activity followed shortly after, marking its official entry into the field of medicine. While its applications in human medicine have been limited, it has found a significant niche in veterinary practice, where it is marketed under brand names such as Centrine®.[3]

The development of aminopentamide can be seen in the broader context of the search for synthetic atropine-like antispasmodics. Researchers sought to develop compounds with the therapeutic effects of atropine on the gastrointestinal tract but with a reduced incidence of its characteristic side effects, such as dry mouth and blurred vision.[2][3] Aminopentamide emerged as a compound that demonstrated a greater specificity for the gastrointestinal tract, making it a valuable tool for veterinary practitioners.[2]

Mechanism of Action: A Muscarinic Receptor Antagonist

Aminopentamide exerts its effects by acting as a nonselective muscarinic receptor antagonist.[1] Muscarinic receptors are a class of G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. In the gastrointestinal tract, the stimulation of these receptors leads to increased smooth muscle contraction and glandular secretion. By blocking these receptors, aminopentamide effectively counteracts the effects of acetylcholine, leading to a reduction in gastrointestinal motility and secretions.[1][2] This mechanism is the foundation of its utility as an antispasmodic and antidiarrheal agent.

Caption: Mechanism of Aminopentamide as a Muscarinic Receptor Antagonist.

The Synthesis of Aminopentamide: A Step-by-Step Technical Guide

The synthesis of aminopentamide is notably analogous to that of the synthetic opioid methadone, sharing a common key intermediate.[5][6] The overall process can be conceptually divided into two primary stages: the formation of the nitrile intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile, followed by its partial hydrolysis to the corresponding amide, aminopentamide.

Stage 1: Synthesis of the Nitrile Intermediate (2,2-diphenyl-4-dimethylaminovaleronitrile)

The foundational step in aminopentamide synthesis is the alkylation of diphenylacetonitrile with a suitable aminopropyl halide. This reaction establishes the core carbon skeleton of the molecule.

Reaction Scheme:

Caption: General reaction for the synthesis of the nitrile intermediate.

Experimental Protocol:

A robust and commonly employed method for this synthesis involves the use of a strong base, such as sodamide or sodium hydroxide, often in the presence of a phase transfer catalyst to facilitate the reaction between the organic and inorganic phases.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |

| Diphenylacetonitrile | 193.25 | - |

| 1-Dimethylamino-2-chloropropane | 121.62 | 0.93 |

| Sodium Hydroxide | 40.00 | - |

| Toluene | 92.14 | 0.87 |

| Tetrabutylammonium Bromide | 322.37 | - |

Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add diphenylacetonitrile and toluene.

-

Add a phase transfer catalyst, such as tetrabutylammonium bromide, to the mixture.

-

While stirring vigorously, add a concentrated aqueous solution of sodium hydroxide.

-

Heat the mixture to a gentle reflux.

-

Slowly add 1-dimethylamino-2-chloropropane to the reaction mixture.

-

Continue to reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to dissolve the inorganic salts and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture.

Causality and Insights:

-

The use of a phase transfer catalyst is crucial for reactions involving a solid or aqueous inorganic base and an organic substrate. It facilitates the transport of the hydroxide ion into the organic phase, where it can deprotonate the diphenylacetonitrile.

-

The reaction temperature is a critical parameter. Higher temperatures can lead to the formation of byproducts, while lower temperatures may result in a sluggish reaction.

-

The choice of base and solvent system can influence the reaction rate and yield. Stronger bases like sodamide can be used in anhydrous conditions, while sodium hydroxide with a phase transfer catalyst offers a safer and more scalable alternative.

Stage 2: Partial Hydrolysis of the Nitrile to Aminopentamide

The final and most critical step in the synthesis is the controlled partial hydrolysis of the nitrile group to an amide. This transformation must be carefully managed to prevent over-hydrolysis to the carboxylic acid.

Reaction Scheme:

Caption: The final step of aminopentamide synthesis.

Experimental Protocol (Representative Method):

While specific patented protocols from Bristol Laboratories are not publicly detailed, a plausible and effective method for this transformation involves acid-catalyzed hydrolysis under controlled conditions.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Concentration |

| 2,2-diphenyl-4-dimethylaminovaleronitrile | 278.40 | - |

| Sulfuric Acid | 98.08 | Concentrated (98%) |

| Glacial Acetic Acid | 60.05 | - |

| Sodium Bicarbonate | 84.01 | Saturated Solution |

| Dichloromethane | 84.93 | - |

Procedure:

-

In a round-bottom flask, dissolve the nitrile intermediate in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly and cautiously add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for a predetermined time. The reaction should be carefully monitored to maximize amide formation and minimize carboxylic acid byproduct.

-

Upon completion, pour the reaction mixture onto crushed ice.

-

Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude aminopentamide.

-

The final product can be purified by column chromatography or recrystallization.

Causality and Insights:

-

The use of a mixture of a strong acid (sulfuric acid) and a weaker organic acid (acetic acid) allows for a more controlled hydrolysis. The strong acid protonates the nitrile, making it more susceptible to nucleophilic attack by water (present in the concentrated sulfuric acid or added in small amounts), while the acetic acid acts as a solvent and moderates the reactivity.

-

Temperature and reaction time are the most critical parameters to control the extent of hydrolysis. Over-heating or prolonged reaction times will favor the formation of the corresponding carboxylic acid.

-

The workup procedure is designed to neutralize the strong acid and extract the basic aminopentamide product into an organic solvent.

Structure-Activity Relationships (SAR): Decoding the Anticholinergic Potency

The anticholinergic activity of aminopentamide is intrinsically linked to its molecular structure. While specific SAR studies on a wide range of aminopentamide analogs are not extensively published, we can infer key relationships based on the general principles of anticholinergic drug design and the known activity of related diphenylacetamide derivatives.

Key Structural Features and Their Influence:

-

The Diphenylmethyl Moiety: The two phenyl rings are crucial for providing the necessary bulk and lipophilicity to bind effectively to the muscarinic receptor. This bulky group is a common feature in many potent anticholinergic agents. Modifications to the substitution pattern on these rings can modulate potency and selectivity.

-

The Quaternary Carbon: The carbon atom bearing the two phenyl rings creates a sterically hindered environment that is thought to contribute to the antagonist activity.

-

The Amide Group: The primary amide is a key functional group. While other functionalities can be tolerated, the amide is important for hydrogen bonding interactions within the receptor binding pocket.

-

The Dimethylamino Group: The tertiary amine is essential for the molecule's basicity, allowing it to be protonated at physiological pH. This positive charge is critical for the ionic interaction with a conserved aspartate residue in the binding site of muscarinic receptors. The size of the alkyl groups on the nitrogen can influence potency and selectivity.

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 3. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 4. Bristol Laboratories | Products [bristol-labs.co.uk]

- 5. designer-drug.com [designer-drug.com]

- 6. scribd.com [scribd.com]

Methodological & Application

Application Note: Preparation of Aminopentamide Hydrogen Sulfate (0.5 mg/mL) for Parenteral Administration

[1]

Executive Summary

This Application Note provides a rigorous technical guide for the preparation of Aminopentamide Hydrogen Sulfate injection solutions, specifically targeting the veterinary standard concentration of 0.5 mg/mL . Aminopentamide is a potent anticholinergic and antispasmodic agent predominantly used in veterinary medicine (e.g., Centrine).[1][2]

This protocol is designed for research and development environments requiring high-fidelity parenteral formulations.[1] It prioritizes solubility assurance , hydrolytic stability , and isotonicity . The methodology employs a "Self-Validating" workflow where Critical Process Parameters (CPPs) are monitored in real-time to ensure the final product meets sterility and potency standards without relying solely on end-product testing.[1]

Physicochemical Profile & Pre-Formulation Strategy[2][4]

Successful parenteral formulation requires a mechanistic understanding of the drug substance.[1]

The Active Moiety: Aminopentamide Hydrogen Sulfate[3][5]

-

Chemical Structure: 4-(dimethylamino)-2,2-diphenylvaleramide hydrogen sulfate.[1][3]

-

Molecular Weight: ~394.5 g/mol (Salt form).[1]

-

Solubility: High aqueous solubility due to the quaternary ammonium character and sulfate salt formation.

-

Stability Factor: The molecule contains an amide linkage .[1] While more stable than esters, amides are susceptible to hydrolysis under extreme pH conditions (pH < 3 or pH > 9).[1]

-

Thermolability: While the salt is relatively stable, terminal sterilization by autoclave (121°C) can induce degradation products. Aseptic filtration (0.22 µm) is the recommended sterilization method for R&D batches to preserve potency.[1]

Vehicle Selection & Isotonicity

At a concentration of 0.5 mg/mL, aminopentamide contributes negligible osmotic pressure. To prevent hemolysis or injection site irritation, the vehicle must be adjusted to isotonicity (approx. 290 mOsm/L).

Critical Process Parameters (CPPs)

| Parameter | Target Range | Rationale |

| Final Concentration | 0.5 mg/mL ± 5% | Therapeutic window accuracy. |

| pH | 3.5 – 5.5 | Optimizes stability of the amide bond; prevents precipitation of the free base. |

| Dissolved Oxygen | < 2 ppm | (Optional) Nitrogen sparging reduces oxidative degradation of the amine group.[1] |

| Bioburden | 0 CFU/100 mL (Pre-filter) | Prevents endotoxin release prior to sterilization.[1] |

| Filter Integrity | Bubble Point > 50 psi | Verifies the 0.22 µm membrane is intact post-filtration. |

Manufacturing Workflow (Visualization)

The following diagram illustrates the logical flow of the preparation, highlighting In-Process Checks (IPC) that serve as decision gates.

Caption: Workflow for aseptic preparation of Aminopentamide injection with integrated Critical Control Points.

Detailed Experimental Protocol

Batch Size: 100 mL (Nominal) Target Concentration: 0.5 mg/mL[4][1]

Materials Required[2][7]

-

API: Aminopentamide Hydrogen Sulfate (USP/High Purity Grade).[1]

-

Solvent: Water for Injection (WFI) or HPLC-grade water.[1]

-

Tonicity Agent: Sodium Chloride (NaCl), USP.[1]

-

pH Adjusters: 0.1N Sulfuric Acid (H₂SO₄) and 0.1N Sodium Hydroxide (NaOH).[1]

-

Filtration: 0.22 µm PVDF syringe filter or capsule filter (Sterile).

Step-by-Step Methodology

-

Preparation of Isotonic Vehicle:

-

Weigh 900 mg (0.9 g) of Sodium Chloride.[1]

-

Dissolve in 80 mL of WFI in a depyrogenated glass beaker.

-

Stir until completely clear.

-

-

API Addition (The "Wetting" Step):

-

Volume Make-up & Mixing:

-

Add WFI to bring the total volume to 95 mL (approx. 95% of target).

-

Stir for 10 minutes. The solution should be visually clear and colorless.

-

-

pH Adjustment (Critical Step):

-

Final Dilution:

-

Add WFI to reach exactly 100 mL (using a volumetric flask).

-

Mix for an additional 5 minutes.

-

-

Sterilization (Aseptic Processing):

-

Inside a Laminar Flow Hood (ISO 5 environment):

-

Pass the solution through a 0.22 µm PVDF filter into a sterile receiving vessel (vial or bottle).

-

Self-Validation: Perform a Bubble Point Test on the filter immediately after use.[1] If the filter fails the pressure hold test, the batch is non-sterile and must be re-filtered.

-

Quality Control & Validation Methods

To ensure the solution is suitable for parenteral use, the following tests are mandatory.

HPLC Assay for Potency

Objective: Verify concentration (0.5 mg/mL) and detect degradation.

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: Acetonitrile : Water (containing 0.1% Phosphoric Acid or Formic Acid) in a 30:70 ratio.[1]

-

Detection: UV @ 254 nm or 215 nm (Amides absorb well in low UV).[1]

Sterility & Endotoxin[2]

Storage and Stability

-

Container: Type I Glass Vials (Amber) to protect from light.

-

Stopper: Teflon-coated butyl rubber stoppers (prevents leaching).[1]

-

Conditions: Store at Controlled Room Temperature (20–25°C).

-

Shelf Life: R&D formulations prepared via filtration should be used within 24–48 hours unless a preservative (e.g., 1.5% Benzyl Alcohol) is added and a full stability study is conducted.

References

-

United States Pharmacopeia (USP). General Chapter <1> Injections and <71> Sterility Tests.[1] USP-NF.[1][9] [1]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 176163, Aminopentamide Sulfate.[1] Retrieved from PubChem.[1][10] Link

-

U.S. Food and Drug Administration (FDA). Approved Animal Drug Products (Green Book).[1] (Reference for veterinary approved formulations like Centrine).[4][1][2][11] Link

-

DailyMed. Aminopentamide Hydrogen Sulfate Injection Labeling. National Library of Medicine.[1] Link

-

Thermo Fisher Scientific. Gentamicin Sulfate Assay by HPLC (Analogous Method for Sulfate Salts). Application Note 20701. Link

Sources

- 1. Aminopentamide Sulfate | C19H26N2O5S | CID 176163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Centrine Tablets - Drugs.com [drugs.com]

- 5. Composition Optimization and Stability Testing of a Parenteral Antifungal Solution based on a Ternary Solvent System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physical Compatibility and Chemical Stability of Injectable and Oral Ranitidine Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]

- 8. scribd.com [scribd.com]

- 9. ijprajournal.com [ijprajournal.com]

- 10. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

Troubleshooting & Optimization

Reducing variability in aminopentamide absorption rates in vivo

Technical Support Center: Aminopentamide In Vivo Absorption

Topic: Reducing Variability in Aminopentamide Absorption Rates In Vivo Role: Senior Application Scientist Audience: Drug Development Professionals & Pharmacokineticists

Introduction: The "Quaternary" Challenge

Welcome to the technical support hub for Aminopentamide (Centrine). If you are accessing this guide, you are likely facing a specific, frustrating phenotype in your PK data: high inter-subject variability and low oral bioavailability that defies standard linear modeling.

The Core Issue: Aminopentamide is a quaternary ammonium compound .[1] Unlike tertiary amines (e.g., atropine), it carries a permanent positive charge at all physiological pH levels. This renders it highly hydrophilic (low LogP) and unable to passively diffuse across the lipid bilayer of the gastrointestinal epithelium. Its absorption relies heavily on:

-

Paracellular Transport: Squeezing between tight junctions (highly variable).

-

Carrier-Mediated Uptake: Substrate affinity for Organic Cation Transporters (OCT1/2).

-

Physiological Feedback: As an antispasmodic, it inhibits the very gastric motility required to deliver it to its absorption window in the small intestine.

This guide moves beyond basic troubleshooting to address the mechanistic causality of these failures.

Part 1: Troubleshooting Guides (Q&A)

Category A: Physiological & Study Design Variables

Q1: We see double peaks in the plasma concentration-time curve (Tmax variability). Is this an analytical artifact?

A: Unlikely. This is a classic "staircase absorption" phenomenon common to potent anticholinergics.

-

Mechanism: Aminopentamide inhibits gastric emptying. The initial dose that reaches the duodenum is absorbed (Peak 1). The remaining drug is trapped in the stomach due to the drug's own pharmacodynamic effect (pylorospasm inhibition). As the local concentration drops or peristalsis forces a bolus through, a second wave reaches the absorption window (Peak 2).

-

Solution:

-

Protocol Adjustment: You cannot eliminate this, but you can control it. Ensure a strict fasting protocol (minimum 12h pre-dose) to remove food-induced gastric delay variables.

-

Data Analysis: Use Non-Compartmental Analysis (NCA) with caution. A compartmental model (2-compartment with first-order absorption and lag time) often fits this data better than standard NCA.

-

Q2: Bioavailability (F%) is significantly lower in fed animals compared to fasted. Why?

A: This is the "Negative Food Effect" specific to quaternary amines.[2]

-

Causality:

-

Complexation: The permanent cation binds to negatively charged bile micelles and food components (fatty acids), reducing the free fraction available for absorption.

-

Competition: Dietary components may compete for Organic Cation Transporters (OCTs) in the gut wall.

-

-

Corrective Action:

-

Standardize the "fed" meal composition strictly (e.g., high-fat vs. standard chow).

-

Recommendation: For initial PK profiling, avoid fed states entirely . If clinical use is fed, run a dedicated crossover arm (Fed vs. Fasted) in the same animals to normalize transporter expression variability.

-

Category B: Bioanalytical & Extraction Issues

Q3: Our LC-MS/MS recovery is inconsistent ( < 50%). We are using Liquid-Liquid Extraction (LLE) with MTBE.

A: Stop using standard LLE immediately.

-

The Flaw: Aminopentamide is a salt.[1] It does not exist as a neutral molecule at basic pH. It remains charged. It will not partition efficiently into non-polar organic solvents like MTBE or Hexane.

-

The Fix: Switch to Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) .

-

Protocol:

-

Load: Plasma (acidified to pH 5-6).

-

Wash: Methanol (removes neutrals/hydrophobics).

-

Elute: 5% Formic Acid in Acetonitrile (breaks the ionic interaction).

-

-

Alternative: If you must use LLE, use an Ion-Pairing Agent (e.g., hexane with SDS or bis-2-ethylhexyl phosphate) to neutralize the charge, though this is "messier" for MS sources.

-

Part 2: Experimental Protocols & Data

Table 1: Physicochemical Constraints & Solutions

| Parameter | Value/Characteristic | Impact on Experiment | Recommended Adjustment |

| Charge State | Permanent Cation (+1) | Zero passive lipophilic diffusion. | Use WCX-SPE for extraction. Do not rely on pH adjustment to neutralize. |

| Solubility | High (Water/Saline) | Easy to formulate IV/PO solutions. | Watch for precipitation in high-salt buffers (salting out). Use 0.9% Saline or D5W. |

| pKa | N/A (Quaternary) | No pH-dependent permeability window. | Absorption is limited to surface area (Small Intestine) and Transporters. |

| LogP | Low (< 0) | Poor membrane permeability. | Expect low F% (<20%). High N number needed for statistical power. |

Protocol: Optimized In Vivo PK Study Design

To reduce variability, you must control the "Feedback Loop."

-

Subject Selection: Use crossover design (Same animal for IV and PO). Rationale: Normalizes individual differences in OCT transporter expression.

-

Pre-Dose: Fast animals for 12-16 hours. Access to water ad libitum.

-

Dosing:

-

IV Arm: Bolus via cephalic vein. Vehicle: Saline.

-

PO Arm: Oral gavage. Critical: Flush with 3-5 mL water immediately to ensure delivery to the stomach and stimulate minor gastric movement.

-

-

Sampling:

-

Intensive Early Phase: 5, 15, 30, 45, 60, 90 mins (Capture the erratic absorption start).

-

Late Phase: 2, 4, 6, 8, 12, 24 hours.

-

-

Biomarker: Measure Gastric pH if possible. Aminopentamide lowers acid secretion; pH rise can serve as a PD marker to correlate with absorption lag.

Part 3: Visualization of Mechanisms

Diagram 1: The "Anticholinergic Absorption Trap"

This diagram illustrates the feedback loop where the drug inhibits the mechanism required for its own absorption.

Caption: The self-limiting absorption cycle: Aminopentamide locally inhibits gastric motility, trapping the remaining dose in the stomach and delaying transit to the intestinal absorption site.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to isolate the source of variability.

Caption: Diagnostic workflow to distinguish between bioanalytical errors, physiological food effects, and intrinsic transporter variability.

References

-

Plumb, D. C. (2015). Aminopentamide Hydrogen Sulfate Monograph. Plumb's Veterinary Drug Handbook. Link

-

Kim, M., et al. (1999). Mechanism of intestinal transport of an organic cation, tributylmethylammonium in Caco-2 cell monolayers. Journal of Pharmaceutical Sciences. Link

-

Saitoh, H., et al. (1996). Gastrointestinal absorption of quaternary ammonium compounds correlated to their binding to small intestinal brush border membrane in rat. Journal of Pharmacy and Pharmacology. Link

-

Koepsell, H. (2021). Substrates and Inhibitors of Organic Cation Transporters (OCTs) and Therapeutic Implications. Handbook of Experimental Pharmacology. Link

-

Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Drugs. (Demonstrating LC-MS/MS workflows for basic drugs). Link

Sources

Strategies for mitigating aminopentamide toxicity in high-dose studies

Introduction

Welcome to the Technical Support Center for aminopentamide (Centrine) research applications. This guide addresses the specific challenges of managing high-dose anticholinergic protocols. Aminopentamide is a potent antispasmodic with high affinity for muscarinic acetylcholine receptors (mAChRs).[1][2] In high-dose contexts—such as LD50 determination, therapeutic index studies, or accidental overdose modeling—its toxicity profile shifts from peripheral parasympatholysis to central nervous system (CNS) excitation and profound autonomic dysregulation.[1]

This interface provides troubleshooting workflows, mechanistic insights, and rescue protocols designed to maintain data integrity while ensuring subject welfare.[1]

Module 1: Mechanism & Toxicity Profile

The Core Conflict: Competitive Antagonism

To mitigate toxicity, you must first understand the binding competition. Aminopentamide acts as a competitive antagonist at M1 through M5 muscarinic receptors.[1][2] In high-dose scenarios, it saturates peripheral receptors (heart, gut, bladder) and crosses the blood-brain barrier to block central M1/M4 receptors.[1]

Visualizing the Blockade The following diagram illustrates the competitive inhibition at the synaptic cleft and the downstream failure of the cAMP/Phospholipase C signaling cascades.

Figure 1: Mechanism of Action.[1][3] Aminopentamide outcompetes acetylcholine at high concentrations, preventing G-protein activation and leading to unopposed sympathetic drive.[1]

Symptom Stratification Table

High-dose toxicity manifests in a predictable "Anticholinergic Toxidrome."[1][2][4] Use this table to grade severity in your subjects.

| Severity Grade | Clinical Sign | Physiological Basis | Immediate Action |

| Grade 1 (Mild) | Dry mucous membranes, mydriasis (dilated pupils).[1][2][5] | Blockade of M3 receptors in salivary/lacrimal glands and iris sphincter.[1][2] | Monitor hydration.[1][2][5] Dim housing lights. |

| Grade 2 (Moderate) | Tachycardia (>20% baseline), urinary retention, decreased gut sounds.[1][2] | Vagal blockade (M2) at SA node; detrusor muscle relaxation.[1][2] | Critical: Palpate bladder.[1][2] Consider catheterization.[1][2] |

| Grade 3 (Severe) | Hyperthermia, severe ileus, agitation/tremors.[1] | Inhibition of sweating (thermoregulation failure); CNS M1 blockade.[1][2] | Active cooling.[1][2] Initiate rescue protocol (see Module 3). |

| Grade 4 (Life-Threatening) | Seizures, arrhythmias (V-tach), coma.[1][2] | Profound CNS excitation; sodium channel blockade (rare but possible).[1][2] | Stop Dosing. Administer Physostigmine/Benzodiazepines. |

Module 2: Experimental Design & Prevention

Troubleshooting: "My subjects are developing severe ileus."

Issue: High-dose aminopentamide induces prolonged intestinal stasis (ileus), which can confound oral dosing bioavailability and lead to secondary sepsis.[1][2]

Strategic Protocol:

-

Dietary Modification: Switch to a high-caloric liquid diet 24 hours pre-dose to reduce fecal bulk.

-

Prophylactic Hydration: Pre-load subjects with subcutaneous fluids (10-20 mL/kg) to counteract the drying effect of secretions.[1][2]

-

Dose Fractionation: If the study endpoint allows, split the total daily dose into Q6H or Q8H intervals. This prevents peak plasma concentrations (

) from spiking into the lethal toxicity range while maintaining steady-state receptor occupancy.[1][2]

Troubleshooting: "Urinary retention is compromising the study."

Issue: Bladder distension causes pain-induced tachycardia, masking the drug's direct cardiac effects. Protocol:

-

Mandatory Palpation: Incorporate bladder palpation into the observation checklist every 4 hours.

-

Manual Expression/Catheterization: If retention exceeds 6 hours, intervene manually. Note: Cholinergic agonists like Bethanechol are contraindicated during the study as they directly antagonize the test article, nullifying your data.

Module 3: Rescue & Pharmacological Intervention

Warning: Distinguish between supporting the subject and reversing the drug.[1] Reversal agents (antidotes) will erase the pharmacological effect you are trying to study.[1][2] Use them only when reaching humane endpoints.[1][2]

The Decision Tree: To Treat or To Terminate?

Figure 2: Triage Decision Tree. Distinguishes between supportive care for stable toxicity and pharmacological intervention for life-threatening crises.[1][2]

The Antidote: Physostigmine[6][7][8][9][10][11]

-

Why it works: It is a reversible acetylcholinesterase inhibitor that crosses the blood-brain barrier (unlike neostigmine), increasing synaptic acetylcholine to compete with aminopentamide [1].[1][2]

-

Dosing: 0.02 mg/kg (pediatric/small animal reference) to 0.5–2.0 mg (adult human reference) IV slowly.[1][2]

-

Risk: Rapid administration can cause bradycardia and seizures.[1][2] Always have atropine ready to reverse the antidote if you overshoot [2].[1][4]

Module 4: Frequently Asked Questions (FAQs)

Q1: Why are my plasma concentration data highly variable between subjects?

A: High-dose aminopentamide slows gastric emptying (pylorospasm).[1][2] If you are dosing orally (PO), the drug may sit in the stomach for hours, leading to erratic absorption profiles.

-

Fix: Verify absorption via a pilot IV vs. PO study. If gastric stasis is confirmed, consider parenteral routes (SC/IM) for high-dose toxicity studies to ensure consistent exposure [3].[1][2]

Q2: Can I use pilocarpine to treat the dry mouth/eyes?

A: Technically yes, but scientifically no . Pilocarpine is a direct muscarinic agonist.[1][2] Administering it introduces a second variable that directly competes with your test article at the receptor site, complicating the interpretation of receptor occupancy data. Use artificial tears and saline swabs instead.[1][2]

Q3: The subjects are hyperthermic. Is this fever?

A: No, it is likely "anhidrotic hyperthermia."[1] Aminopentamide blocks sweat gland activity (M3 receptors).[1][2]

-

Fix: Do not use antipyretics (NSAIDs/acetaminophen) as they treat hypothalamic set-point fever, which is not the cause here. Use external cooling (fans, ice packs, cool IV fluids) [4].[1]

References

-

Utah Poison Control Center. (2024).[1][2] Physostigmine for Anticholinergic Toxicity. University of Utah Health.[1][2] Link

-

Wedgewood Pharmacy. (2024).[1][2] Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph and Patient Information. Wedgewood Pharmacy. Link

-

Merck Veterinary Manual. (2023).[1][2] Anticholinergic Toxicity Management. Merck Veterinary Manual.[1][2] Link

-

StatPearls. (2024). Anticholinergic Toxicity: Pathophysiology and Management. NCBI Bookshelf.[1][2] Link

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Kinetics and metabolism of pyrazolones (propyphenazone, aminopyrine and dipyrone) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9. Pharmacology | Veterian Key [veteriankey.com]

- 4. Toxicology - Drugs - Medbullets Step 2/3 [step2.medbullets.com]

- 5. droracle.ai [droracle.ai]

Validation & Comparative

Comparative efficacy of aminopentamide versus atropine in gastric stasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of aminopentamide and atropine in the context of gastric stasis. As a senior application scientist, this document is structured to deliver not just a side-by-side comparison but a comprehensive understanding of the pharmacological nuances, experimental validation, and practical considerations for research and development in gastrointestinal motility.

Introduction: The Challenge of Gastric Stasis and the Role of Anticholinergics

Gastric stasis, or delayed gastric emptying, is a significant medical condition characterized by the stomach's inability to empty its contents in a timely manner without a physical blockage. This can lead to a range of debilitating symptoms, including nausea, vomiting, bloating, and abdominal pain. The underlying pathophysiology often involves dysfunction of the autonomic nervous system, which regulates gastric motility.

Anticholinergic agents are a class of drugs that antagonize the action of acetylcholine, a key neurotransmitter in the parasympathetic nervous system responsible for stimulating gastrointestinal smooth muscle contractions. By blocking muscarinic receptors, these drugs can reduce the tone and motility of the stomach, making them a therapeutic option in certain clinical scenarios, although their use in gastric stasis is nuanced and often aimed at symptomatic control of associated spasms or hypermotility rather than as a primary prokinetic treatment. This guide focuses on two such agents: the well-established, non-selective antagonist, atropine, and the more GI-specific aminopentamide.

Mechanism of Action: A Tale of Two Anticholinergics

Both aminopentamide and atropine exert their effects by competitively inhibiting muscarinic acetylcholine receptors. However, their selectivity and resulting physiological effects differ significantly.

Atropine: A tertiary amine, atropine is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptors with similar affinity.[1][2] M3 receptors are predominantly located on smooth muscle cells and secretory glands in the gastrointestinal tract, and their blockade leads to reduced motility and secretions.[3] However, atropine's lack of selectivity results in a broad range of systemic effects, including increased heart rate (blockade of M2 receptors in the heart), blurred vision, and dry mouth (blockade of M3 receptors in the ciliary muscle and salivary glands).[1][4]

Aminopentamide: Aminopentamide hydrogen sulfate is also an anticholinergic agent. It is reported to be more specific for the gastrointestinal tract, with less pronounced mydriatic (pupil-dilating) and salivary side effects compared to atropine.[4][5] This suggests a degree of selectivity for muscarinic receptor subtypes prevalent in the gut, although detailed receptor affinity profiles are not as extensively published as for atropine. The practical implication of this increased GI specificity is a potentially more favorable side effect profile when targeting gastrointestinal hypermotility.

Signaling Pathway of Anticholinergic Action in Gastric Smooth Muscle

Caption: Anticholinergics block ACh binding to M3 receptors on gastric smooth muscle.

Comparative Efficacy in Gastric Stasis: A Review of the Evidence

Direct comparative clinical trials quantifying the efficacy of aminopentamide versus atropine specifically for gastric stasis are scarce in the published literature. However, a comparative analysis can be constructed from available data on their individual effects on gastrointestinal motility.

Qualitative Comparison

Veterinary literature suggests that aminopentamide reduces the tone and amplitude of colonic contractions more potently and for a longer duration than atropine.[5] While this pertains to the colon, it provides an indication of its potential efficacy in other parts of the GI tract. Aminopentamide also reduces gastric acid secretion and overall gastric motility.[5]

Quantitative Data: Atropine as a Benchmark

Numerous studies have quantified the effect of atropine on gastric emptying. In a study on healthy dogs, low doses of atropine (0.02 mg/kg BW i.m.) completely inhibited gastric motility for at least 30 minutes, while higher doses (0.04 mg/kg BW) resulted in a cessation of activity for over 3 hours.[6][7] In Labradors, the effect of atropine gradually decreased after 3 hours.[6][7]

These findings establish that atropine has a clear, dose-dependent inhibitory effect on gastric motility. The lack of similar quantitative data for aminopentamide makes a direct numerical comparison of potency and duration of action on gastric emptying challenging.

Side Effect Profile: The Deciding Factor?

The primary distinguishing feature between aminopentamide and atropine lies in their side effect profiles.

| Feature | Aminopentamide | Atropine |

| Gastrointestinal Specificity | More specific to the GI tract[4] | Non-selective, affecting multiple organ systems[1] |

| Common Side Effects | Dry mouth, dry eyes, blurred vision (less intense than atropine)[4] | Dry mouth, blurred vision, tachycardia, urinary retention, constipation[4] |

| Contraindications | Glaucoma, GI obstruction, tachycardia secondary to cardiac conditions[5] | Glaucoma, pyloric obstruction, urinary retention[8] |

The reduced incidence and intensity of systemic side effects with aminopentamide suggest a therapeutic advantage in situations where a reduction in GI motility is desired without impacting other organ systems.[4]

Experimental Protocols for Evaluating Gastric Motility

To rigorously compare the efficacy of compounds like aminopentamide and atropine, standardized and validated experimental protocols are essential.

Gastric Emptying Scintigraphy

Gastric emptying scintigraphy is considered the gold standard for quantifying the rate of gastric emptying.[9][10]

Principle: A test meal is radiolabeled, and a gamma camera is used to measure the amount of radioactivity remaining in the stomach over time.

Step-by-Step Methodology (Canine Model):

-

Animal Preparation: Dogs are fasted overnight but allowed access to water.[10] Any medications that could affect gastric motility should be withheld for an appropriate period.[9]

-

Test Meal: A standardized meal is prepared. A common solid-phase meal consists of cooked egg whites labeled with 99mTc-sulfur colloid, mixed with a small amount of palatable food.[11] The caloric content and volume of the meal should be consistent across all study subjects.

-

Radiolabeling: 99mTc-sulfur colloid (typically 20-40 MBq) is mixed into the egg white portion of the meal before cooking.[9]

-

Administration: The test meal is offered to the dog and should be consumed within a specified timeframe (e.g., 10-15 minutes).[12]

-

Imaging: Immediately after meal consumption (time zero), and at regular intervals (e.g., 30, 60, 120, 180, and 240 minutes), lateral and dorsal-ventral images of the abdomen are acquired using a gamma camera.[10]

-

Data Analysis: Regions of interest (ROIs) are drawn around the stomach on each image to quantify the radioactive counts. The data is decay-corrected and expressed as a percentage of the initial counts remaining in the stomach over time. The gastric emptying half-time (T50), the time it takes for 50% of the meal to empty from the stomach, is then calculated.[13][14]

Experimental Workflow for Gastric Emptying Scintigraphy

Sources

- 1. What is the mechanism of Atropine Sulfate? [synapse.patsnap.com]

- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]

- 3. researchgate.net [researchgate.net]

- 4. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 5. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 6. Effect of anticholinergics (atropine, glycopyrrolate) and prokinetics (metoclopramide, cisapride) on gastric motility in beagles and labrador retrievers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | New Developments in Prokinetic Therapy for Gastric Motility Disorders [frontiersin.org]

- 9. aci.health.nsw.gov.au [aci.health.nsw.gov.au]

- 10. med.emory.edu [med.emory.edu]

- 11. Gastric emptying of a radionuclide-labeled test meal in healthy dogs: a new mathematical analysis and reference values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. radiopharmaceuticals.info [radiopharmaceuticals.info]

- 13. Quantified Metrics of Gastric Emptying Delay by GLP-1 Agonists: A Systematic Review and Meta-Analysis with Insights for Periprocedural Management - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Calculations to Estimate Gastric Emptying Half-Time of Solids in Humans - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: Reproducibility of Aminopentamide Antispasmodic Effects in Smooth Muscle Strips

Executive Summary & Mechanistic Foundation

Aminopentamide hydrogen sulfate (Centrine) is a synthetic antispasmodic agent primarily utilized in veterinary medicine.[1][2] While functionally similar to Atropine , its distinct pharmacological profile—specifically its claimed selectivity for gastrointestinal smooth muscle over glandular secretions (salivary/lacrimal)—makes it a unique subject for comparative study.

To reproduce its antispasmodic effects ex vivo, researchers must control for the specific signal transduction pathways involved. Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), predominantly the M3 subtype in the gastrointestinal tract.

Signaling Pathway & Antagonism

The following diagram illustrates the specific point of intervention for Aminopentamide within the Gq-coupled protein signaling cascade. Note that unlike Papaverine (which acts downstream on PDE/Calcium channels), Aminopentamide blocks the receptor-ligand interface.

Figure 1: Mechanism of Action. Aminopentamide competitively inhibits ACh binding at the M3 receptor, preventing the Gq-mediated calcium release required for contraction.

Comparative Pharmacology: Benchmarking Performance

When validating Aminopentamide, it is critical to run parallel controls with established standards. The table below synthesizes experimental expectations based on guinea pig ileum (GPI) models.

| Feature | Aminopentamide (Centrine) | Atropine Sulfate (Standard) | Glycopyrrolate | Papaverine |

| Primary Mechanism | Competitive M3 Antagonist | Non-selective Muscarinic Antagonist | M3-selective Antagonist (Quaternary amine) | PDE Inhibitor / Ca2+ Channel Blocker |

| Receptor Selectivity | Low (M1-M5), but functionally GI-biased | None (M1-M5) | High (Peripheral M3) | None (Non-receptor mediated) |

| Relative Potency (GPI) | ~0.5x - 1.0x of Atropine | 1.0 (Reference Standard) | ~2.0x - 4.0x of Atropine | N/A (Different mechanism) |

| Blood-Brain Barrier | Crosses (Tertiary amine) | Crosses (Tertiary amine) | Does not cross | Crosses |

| Onset of Action | Rapid (10-15 min incubation) | Rapid (5-10 min incubation) | Slower (20-30 min incubation) | Rapid |

| Washout Profile | Moderate difficulty | Moderate difficulty | Difficult (Slow dissociation) | Easy |

Key Insight for Reproducibility: Unlike Papaverine, which relaxes muscle regardless of the stimulus, Aminopentamide will not effectively block contractions induced by Histamine or high-dose KCl. This specificity is a required validation step (see Protocol Step 4).

Experimental Protocol: The Self-Validating System

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your data, the experimental design must include internal viability checks. The following protocol uses the Guinea Pig Ileum (GPI) model, the gold standard for anticholinergic screening.

Tissue Preparation & Setup[4][5]

-

Buffer: Tyrode’s Solution or Krebs-Henseleit (mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11).

-

Conditions: 37°C, aerated with Carbogen (95% O2 / 5% CO2) to maintain pH 7.4.

-

Apparatus: 10-20 mL Organ Bath with isometric force transducer.

-

Resting Tension: 1.0 g (critical for establishing baseline tone).

The Workflow (Step-by-Step)

Step 1: Equilibration (The "Quiet Phase")

-

Mount the ileum segment (2 cm).

-

Equilibrate for 60 minutes , washing every 15 minutes.

-

Why: Handling trauma causes transient release of prostaglandins. Testing too early yields erratic baselines.

Step 2: Viability Challenge (The "Wake Up")

-

Administer KCl (60 mM) or Acetylcholine (10 µM) .

-

Criteria: Tissue must generate >2.0 g of tension. If <2.0 g, discard tissue.

-

Wash 3x and re-equilibrate.

Step 3: Cumulative Agonist Curve (Control)

-

Construct a dose-response curve using Carbachol (10^-9 M to 10^-4 M) without antagonist.

-

Calculate the EC50 (Control).

Step 4: Aminopentamide Incubation

-

Add Aminopentamide at a fixed concentration (e.g., 10^-7 M).

-

Incubate for 15-20 minutes.

-

Expert Note: Insufficient incubation time is the #1 cause of poor reproducibility with aminopentamide. It requires time to reach equilibrium in the biophase.

Step 5: Agonist Curve (Challenge)

-

Repeat the Carbachol dose-response curve in the presence of Aminopentamide.

-

Result: The curve should shift to the right (increased EC50) without suppression of the maximum response (Emax), confirming competitive antagonism.

Visualizing the Experimental Logic

This workflow diagram ensures the researcher follows the decision gates necessary for valid data.

Figure 2: Experimental Workflow. Note the critical viability checkpoint before any data collection begins.

Troubleshooting & Reproducibility Factors

If your data shows high variance (large SEM), investigate these common failure points:

-

Oxidation of Agonists: Acetylcholine is unstable. Use Carbachol for dose-response curves as it is resistant to acetylcholinesterase and oxidation, providing a more stable baseline for measuring Aminopentamide's antagonism.

-

The "Sticky" Receptor Problem: Aminopentamide, like many anticholinergics, dissociates slowly. If you plan to test multiple concentrations on one tissue strip, you must wash for at least 45-60 minutes between doses. Ideally, use separate strips for each antagonist concentration to avoid "carryover" effects.

-

pH Drift: Muscarinic affinity is pH-sensitive. Ensure your Carbogen gas line is actually delivering 5% CO2. If the buffer turns pink (using phenol red) or pH rises >7.5, affinity data will skew.

References

-

Plumb, D. C. (2018). Aminopentamide Hydrogen Sulfate Monograph. Plumb's Veterinary Drug Handbook.

-

Kaduk, J. A., et al. (2022). Crystal structure of aminopentamide hydrogen sulfate. Powder Diffraction, 37(4), 200-205.[2]

-

Eglen, R. M. (2005). Muscarinic Receptor Subtypes in Smooth Muscle. Physiological Reviews.

-

University of Sheffield. (n.d.). Guinea Pig Ileum: Ex Vivo Pharmacological Simulation.

-

BenchChem. (2025).[3] Isolated Organ Bath Studies: Antimuscarinic Protocols.

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Aminopentamide Clinical Outcomes in Veterinary Medicine

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth framework for the rigorous statistical evaluation of aminopentamide's clinical performance in veterinary medicine, particularly in the context of treating acute vomiting and diarrhea in canine and feline patients. By situating aminopentamide within the current therapeutic landscape, we will explore robust methodologies for comparing its efficacy and safety against contemporary alternatives.

Introduction: Re-evaluating a Classic Antispasmodic

Aminopentamide, commercially known as Centrine®, is a synthetic anticholinergic agent historically used to manage visceral spasms, vomiting, and diarrhea in dogs and cats.[1][2] Its primary mechanism involves the non-selective antagonism of muscarinic receptors in the gastrointestinal (GI) smooth muscle, which reduces GI motility and secretions.[1][3] While it was once a staple, the advent of centrally-acting and more targeted therapies has necessitated a critical re-evaluation of its clinical utility.

Comparative Pharmacological Context

A meaningful statistical analysis hinges on understanding the distinct pharmacological pathways of the drugs being compared. Aminopentamide's peripheral action on gut motility contrasts sharply with modern agents that target the central nervous system's emetic centers.

Table 1: Comparative Mechanism of Action of Key Gastrointestinal Drugs

| Drug | Drug Class | Primary Mechanism of Action | Primary Target Location(s) | References |

| Aminopentamide | Anticholinergic / Antispasmodic | Non-selective muscarinic receptor antagonist; reduces smooth muscle tone and secretions. | Gastrointestinal Tract (Peripheral) | [1][2] |

| Maropitant | Neurokinin-1 (NK-1) Receptor Antagonist | Selectively inhibits the binding of Substance P to NK-1 receptors. | Vomiting Center, Chemoreceptor Trigger Zone (CRTZ) (Central) & GI Tract (Peripheral) | [4][5][6] |

| Metoclopramide | Dopamine D2-Receptor Antagonist & Prokinetic | Blocks dopamine receptors in the CRTZ; sensitizes GI tract to acetylcholine to increase motility. | CRTZ (Central) & Upper GI Tract (Peripheral) | [7][8][9] |

| Loperamide | Opioid-Receptor Agonist | Binds to μ-opioid receptors in the intestinal wall, inhibiting motility and increasing water absorption. | Gastrointestinal Tract (Peripheral) | [10][11][12] |

This mechanistic diversity is the foundation of our experimental design. Aminopentamide's efficacy is predicted to be most pronounced in cases of hypermotility-induced diarrhea or spasm-related visceral pain.[3] Conversely, agents like maropitant offer broad-spectrum anti-emetic coverage by blocking the final common pathway for vomiting, irrespective of the trigger being central or peripheral.[4][6] Metoclopramide offers a dual benefit of central antiemetic action and peripheral prokinetic effects, which can be advantageous in cases of gastric stasis but may be counterproductive in certain types of diarrhea.[8][13]

Designing a Robust Comparative Clinical Trial

To generate statistically meaningful data, a randomized, controlled, and blinded clinical trial is the gold standard.[14][15] The causality behind this choice is to minimize selection bias and observer bias, ensuring that any observed differences in outcomes are attributable to the therapeutic intervention itself.

Experimental Workflow Diagram

Caption: Workflow for a randomized controlled veterinary clinical trial.

Detailed Experimental Protocol

Objective: To compare the efficacy of aminopentamide vs. maropitant and a placebo in reducing the duration of diarrhea and frequency of vomiting in dogs with acute, uncomplicated gastroenteritis.

-

Patient Enrollment:

-

Inclusion Criteria: Dogs (1-7 years old, >5kg) presenting with acute diarrhea (defined as ≥3 abnormal stools in 24h) and/or vomiting for a duration of less than 72 hours.

-

Exclusion Criteria: Animals with evidence of GI obstruction, toxin ingestion, systemic disease (e.g., renal failure, pancreatitis), glaucoma, or urinary obstruction.[2][3][16] A baseline complete blood count (CBC) and chemistry panel are required.

-

-

Randomization and Blinding:

-

Eligible dogs are randomly assigned to one of three groups using a block randomization protocol to ensure balanced group sizes.[14]

-

Treatments (aminopentamide, maropitant, or saline placebo) are prepared in identical syringes by an unblinded pharmacist. The administering veterinarian and owner are blinded to the treatment allocation.

-

-

Treatment Administration:

-

Group A (Aminopentamide): Administered subcutaneously twice daily at the labeled dose.

-

Group B (Maropitant): Administered subcutaneously once daily at 1 mg/kg.[17]

-

Group C (Placebo): Saline administered subcutaneously on the same schedule as the active-treatment groups.

-

Treatment continues for a maximum of 5 days or until clinical resolution.

-

-

Outcome Assessment (Data Collection):

-

Primary Endpoints:

-

Time to Resolution of Diarrhea: Defined as the time (in hours) from the first treatment administration to the last abnormal stool, followed by at least 24 hours of normal stools.

-

Vomiting Frequency: Total number of vomiting episodes recorded by the owner/clinic staff in each 24-hour period.

-

-

Secondary Endpoints:

-